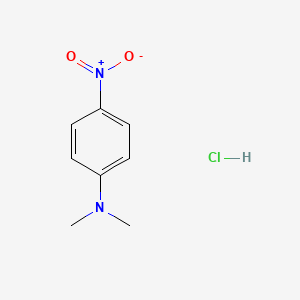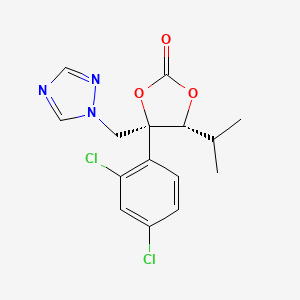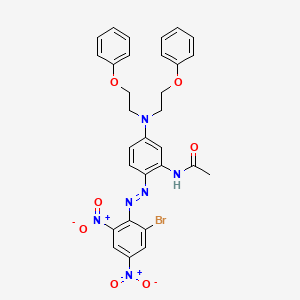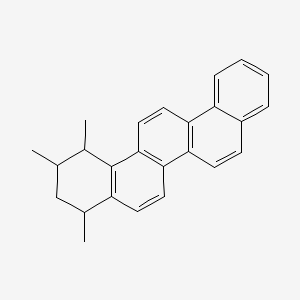
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H24. It is a derivative of picene, characterized by the presence of three methyl groups and a partially hydrogenated structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene can be synthesized through several synthetic routes. One common method involves the alkylation of picene derivatives under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and an alkylating agent like methyl chloride (CH3Cl). The reaction is carried out in an inert solvent, such as dichloromethane (CH2Cl2), at low temperatures to ensure selective methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar catalysts and reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst, resulting in the hydrogenation of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Nitric acid (HNO3), bromine (Br2), acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-1,2,3,4-tetrahydropicene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to anti-cancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropicene: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2,9-Trimethyl-1,2,3,4-tetrahydropicene: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
3,4,7-Trimethyl-1,2,3,4-tetrahydrochrysene: Another polycyclic aromatic hydrocarbon with different ring structures and methyl group positions.
Propriétés
Numéro CAS |
1242-77-9 |
|---|---|
Formule moléculaire |
C25H24 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1,2,4-trimethyl-1,2,3,4-tetrahydropicene |
InChI |
InChI=1S/C25H24/c1-15-14-16(2)19-10-11-23-22-9-8-18-6-4-5-7-20(18)21(22)12-13-24(23)25(19)17(15)3/h4-13,15-17H,14H2,1-3H3 |
Clé InChI |
PRUOUYRGCRSMDM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=C(C1C)C3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



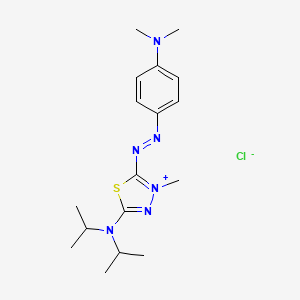
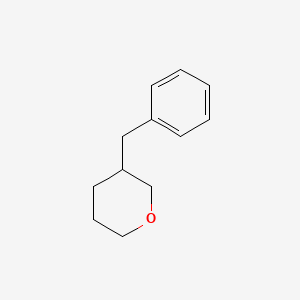
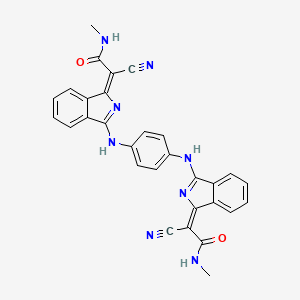


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)



